CD38 Inhibitory Activity: Pronounced Species-Dependent Potency Separates N-Benzhydryl-3,4-dimethoxybenzamide from Other CD38 Inhibitors
N-Benzhydryl-3,4-dimethoxybenzamide inhibits human CD38 with an IC50 of 1,230 nM, while exhibiting approximately 56-fold higher potency against mouse CD38 (IC50 22 nM) [1]. In contrast, CD38 inhibitor 1 (compound 78c, a structurally distinct chemotype) displays IC50 values of 7.3 nM (human) and 1.9 nM (mouse), yielding only ~3.8-fold species selectivity [2]. This demonstrates that N-benzhydryl-3,4-dimethoxybenzamide possesses a differentiated selectivity window despite lower absolute potency.
| Evidence Dimension | CD38 enzyme inhibition (IC50) and species selectivity ratio |
|---|---|
| Target Compound Data | Human CD38 IC50: 1,230 nM; Mouse CD38 IC50: 22 nM; Selectivity ratio (h/m): 55.9 |
| Comparator Or Baseline | CD38 inhibitor 1 (compound 78c): Human CD38 IC50: 7.3 nM; Mouse CD38 IC50: 1.9 nM; Selectivity ratio (h/m): 3.8 |
| Quantified Difference | Target compound shows ~56-fold species selectivity vs. ~3.8-fold for comparator; comparator is ~168-fold more potent on human CD38 but only ~11.6-fold more potent on mouse CD38 |
| Conditions | Human CD38 extracellular domain expressed in Pichia pastoris; mouse recombinant CD38 extracellular domain expressed in CHO CGE cells; NAD hydrolysis measured by colorimetric (human) and fluorescence (mouse) assays |
Why This Matters
The pronounced species selectivity makes this compound a uniquely valuable tool for cross-species pharmacology studies where human-selective inhibitors (e.g., CD38 inhibitor 1) may fail to engage the mouse target in vivo, enabling more predictive murine disease modeling.
- [1] BindingDB. BDBM50086413 (CHEMBL3426077). IC50: 1,230 nM (human CD38), 22 nM (mouse CD38). View Source
- [2] MedChemExpress. CD38 inhibitor 1 (compound 78c). IC50: 7.3 nM (hCD38), 1.9 nM (mouse CD38). View Source
